1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 3-chlorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the 5-nitrofuran-2-yl group: This could be done through a coupling reaction.
Formylation to introduce the carbaldehyde group: This step often involves the use of formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-Chlorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(3-Chlorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the nitrofuran and pyrazole moieties, which can impart distinct biological activities and chemical reactivity.
Properties
CAS No. |
61619-76-9 |
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Molecular Formula |
C14H8ClN3O4 |
Molecular Weight |
317.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H8ClN3O4/c15-10-2-1-3-11(6-10)17-7-9(8-19)14(16-17)12-4-5-13(22-12)18(20)21/h1-8H |
InChI Key |
LNDJSMFAMMNOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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